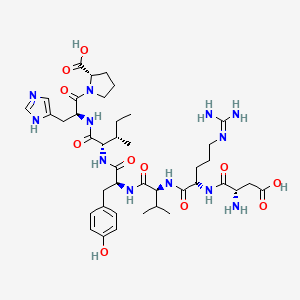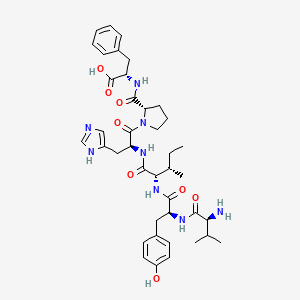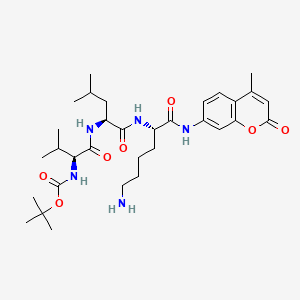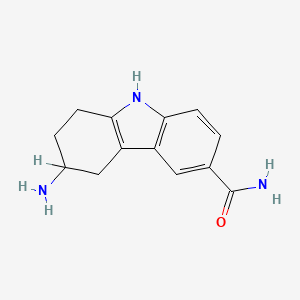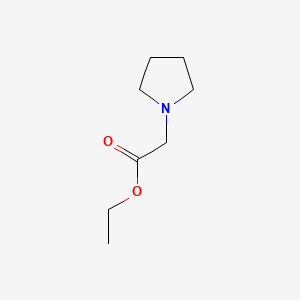
2-(吡咯烷-1-基)乙酸乙酯
描述
Ethyl 2-(pyrrolidin-1-yl)acetate is an organic compound that features a pyrrolidine ring attached to an ethyl acetate moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, imparts unique chemical properties to the molecule, making it a versatile scaffold in drug discovery and other scientific research.
科学研究应用
药物发现
吡咯烷环是许多药物中的常见特征,因为它们的多功能性和存在于许多具有生物活性的分子中。 它们可用于改善药代动力学性质或作为开发新药的支架 .
治疗剂
含有吡咯烷结构的化合物已被研究用于治疗各种疾病,包括自身免疫性疾病 .
抗菌应用
一些吡咯烷衍生物已显示出对常见病原体(如金黄色葡萄球菌、大肠杆菌和白色念珠菌)具有抗菌作用 .
化学合成
作用机制
Target of Action
Ethyl 2-(pyrrolidin-1-yl)acetate is a derivative of pyrrolidine . Pyrrolidine is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its target selectivity . .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to affect various biochemical pathways due to their target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring are known to have various biological activities .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化分析
Biochemical Properties
Ethyl 2-(pyrrolidin-1-yl)acetate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds. The interaction between ethyl 2-(pyrrolidin-1-yl)acetate and these enzymes can lead to the formation of pyrrolidine derivatives, which may further participate in various biochemical pathways . Additionally, this compound may interact with transport proteins, facilitating its movement across cellular membranes .
Cellular Effects
Ethyl 2-(pyrrolidin-1-yl)acetate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating these pathways, ethyl 2-(pyrrolidin-1-yl)acetate can alter gene expression and cellular metabolism . For example, it may enhance or inhibit the production of specific proteins, thereby affecting cell function and behavior. Furthermore, this compound can impact cellular energy metabolism by interacting with enzymes involved in glycolysis and the citric acid cycle .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-(pyrrolidin-1-yl)acetate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to various physiological effects. Additionally, ethyl 2-(pyrrolidin-1-yl)acetate can modulate gene expression by binding to transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(pyrrolidin-1-yl)acetate can change over time. The stability and degradation of this compound are crucial factors influencing its long-term effects on cellular function. Studies have shown that ethyl 2-(pyrrolidin-1-yl)acetate is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to the formation of byproducts that may have different biochemical properties and effects on cells. Long-term exposure to ethyl 2-(pyrrolidin-1-yl)acetate in in vitro or in vivo studies has revealed potential alterations in cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of ethyl 2-(pyrrolidin-1-yl)acetate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced cognitive function or improved metabolic activity . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished or harmful outcomes . These findings highlight the importance of dosage optimization in potential therapeutic applications of ethyl 2-(pyrrolidin-1-yl)acetate.
Metabolic Pathways
Ethyl 2-(pyrrolidin-1-yl)acetate is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . The metabolic pathways of this compound include oxidation, reduction, and hydrolysis reactions . These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of ethyl 2-(pyrrolidin-1-yl)acetate, affecting its efficacy and safety in biological systems .
Transport and Distribution
The transport and distribution of ethyl 2-(pyrrolidin-1-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and distribution of ethyl 2-(pyrrolidin-1-yl)acetate can influence its activity and function, as well as its interactions with other biomolecules . Understanding the transport mechanisms of this compound is essential for elucidating its biological effects and potential therapeutic applications .
Subcellular Localization
Ethyl 2-(pyrrolidin-1-yl)acetate exhibits specific subcellular localization patterns, which can affect its activity and function . It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may be targeted to the nucleus, where it can modulate gene expression and cellular signaling pathways . The subcellular localization of ethyl 2-(pyrrolidin-1-yl)acetate is a critical factor in determining its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(pyrrolidin-1-yl)acetate typically involves the reaction of pyrrolidine with ethyl chloroacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Pyrrolidine+Ethyl chloroacetate→Ethyl 2-(pyrrolidin-1-yl)acetate+HCl
The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Ethyl 2-(pyrrolidin-1-yl)acetate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: Ethyl 2-(pyrrolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol, typically using reducing agents like lithium aluminum hydride.
Substitution: The ethyl acetate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
属性
IUPAC Name |
ethyl 2-pyrrolidin-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-9-5-3-4-6-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIBKVMTKMLDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176515 | |
| Record name | 1-Pyrrolidineacetic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22041-19-6 | |
| Record name | 1-Pyrrolidineacetic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22041-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidineacetic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022041196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrrolidineacetic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
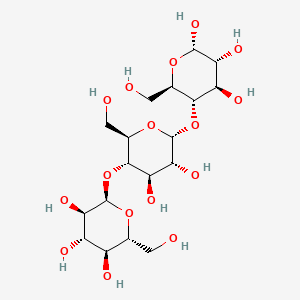
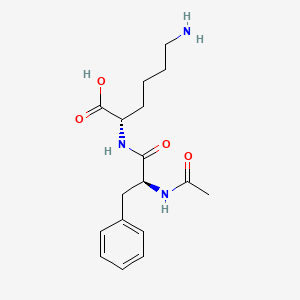


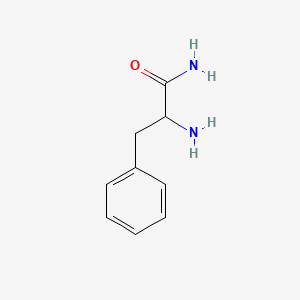
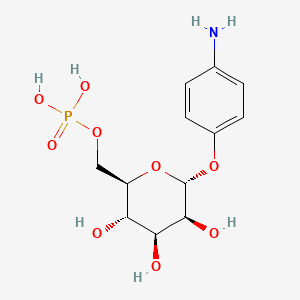

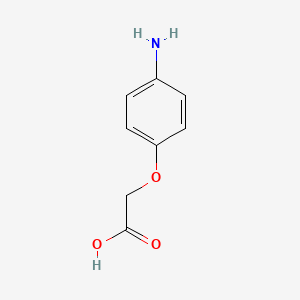
![7,18-bis(2-phenylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1266293.png)
